

Application Notes and Protocols: Clinical Trial Design for Relenopride in Functional Constipation

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Compound of Interest

Compound Name: *Relenopride*

Cat. No.: *B10773196*

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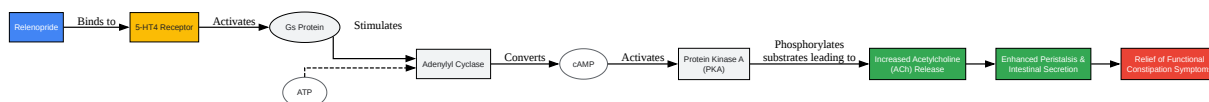
Introduction

Functional constipation (FC) is a prevalent and often bothersome functional gastrointestinal disorder characterized by infrequent, difficult, or incomplete defecation. It significantly impacts patients' quality of life and places a substantial burden on healthcare systems. Current treatment options, including lifestyle modifications and laxatives, often provide inadequate relief for many patients. **Relenopride** (formerly YKP10811) is a selective, high-affinity 5-hydroxytryptamine-4 (5-HT₄) receptor agonist designed to enhance gastrointestinal motility. These application notes provide a comprehensive overview of a proposed Phase III clinical trial design for **Relenopride** in the treatment of functional constipation, based on available Phase II data and established best practices in the field.

Mechanism of Action of Relenopride

Relenopride acts as a selective agonist at 5-HT₄ receptors, which are predominantly expressed on neurons and smooth muscle cells within the enteric nervous system of the gastrointestinal tract.[1][2] Activation of these G-protein coupled receptors initiates a signaling cascade that leads to increased intracellular cyclic AMP (cAMP) levels.[2][3] This, in turn, facilitates the release of acetylcholine, a key neurotransmitter that stimulates peristalsis and intestinal secretions.[4] The prokinetic effect of **Relenopride** aims to increase the frequency of

bowel movements and improve stool consistency, thereby alleviating the primary symptoms of functional constipation. Unlike older, non-selective 5-HT₄ agonists, **Relenopride**'s high selectivity is anticipated to offer an improved cardiovascular safety profile.



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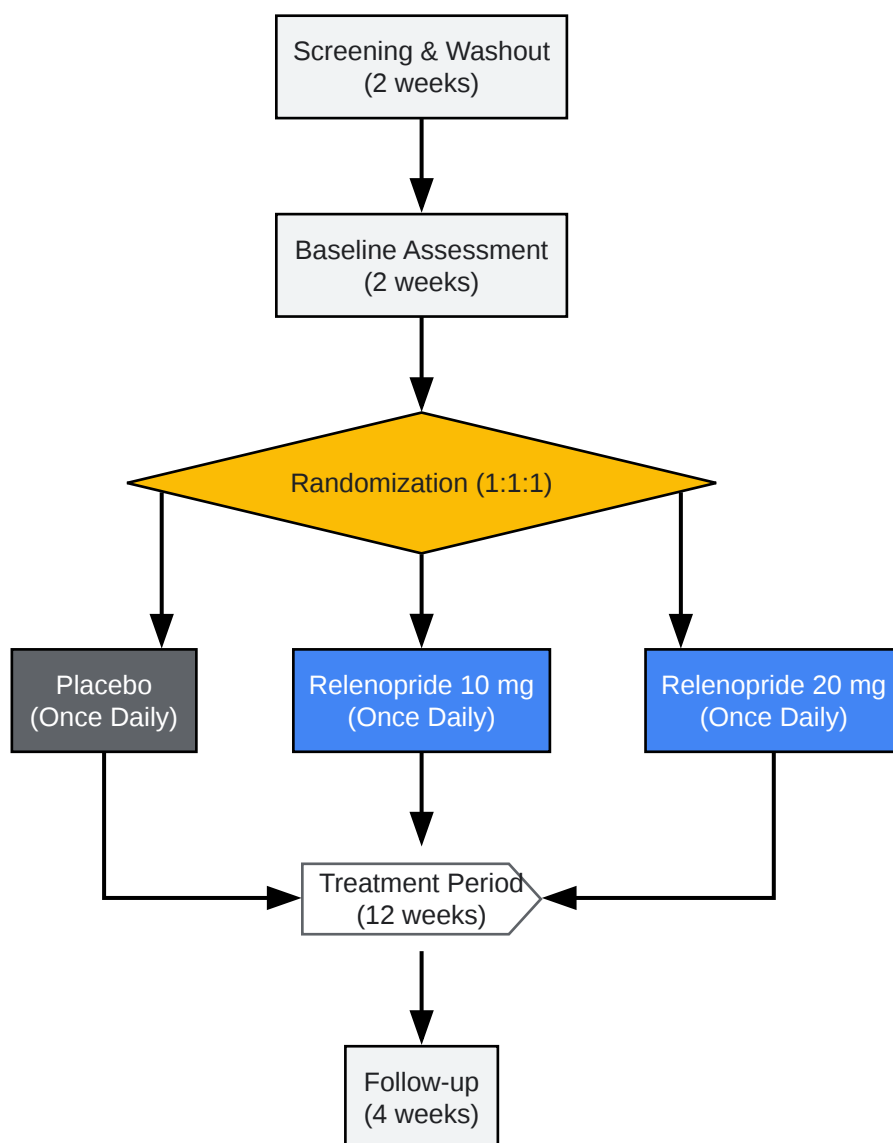
Caption: Signaling pathway of **Relenopride**'s prokinetic effect.

Proposed Phase III Clinical Trial Design

This section outlines a robust Phase III clinical trial protocol to definitively assess the efficacy and safety of **Relenopride** for the treatment of functional constipation.

Study Design

A multicenter, randomized, double-blind, placebo-controlled, parallel-group study is proposed.



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Caption: Proposed Phase III clinical trial workflow for **Relenopride**.

Patient Population

Inclusion Criteria:

- Male and female subjects aged 18-65 years.
- Diagnosis of functional constipation according to Rome IV criteria.
- Body Mass Index (BMI) between 19 and 40 kg/m².

- Willingness to discontinue current constipation medications.
- Ability to provide informed consent.

Exclusion Criteria:

- History of irritable bowel syndrome with constipation (IBS-C).
- Structural or metabolic diseases affecting the gastrointestinal system.
- Previous abdominal surgery that could affect motility.
- Use of medications known to cause constipation that cannot be discontinued.
- Severe cardiovascular, renal, or hepatic disease.
- Pregnancy or lactation.

Treatment Arms

- Arm 1: Placebo, administered orally once daily for 12 weeks.
- Arm 2: **Relenopride** 10 mg, administered orally once daily for 12 weeks.
- Arm 3: **Relenopride** 20 mg, administered orally once daily for 12 weeks.

The selection of 10 mg and 20 mg doses is based on Phase II data suggesting these were the most effective in accelerating colonic transit.

Efficacy and Safety Endpoints

Primary Efficacy Endpoint:

- The proportion of patients who are responders, defined as having at least three complete spontaneous bowel movements (CSBMs) per week for at least 9 of the 12 treatment weeks.

Secondary Efficacy Endpoints:

- Change from baseline in the number of spontaneous bowel movements (SBMs) per week.

- Change from baseline in stool consistency, as assessed by the Bristol Stool Form Scale (BSFS).
- Time to first SBM after initiation of treatment.
- Change from baseline in straining during defecation, as assessed by a patient-reported outcome (PRO) measure.
- Change from baseline in patient-reported symptoms of bloating and abdominal discomfort.
- Use of rescue medication (bisacodyl).

Safety Endpoints:

- Incidence and severity of adverse events (AEs).
- Changes in vital signs, electrocardiograms (ECGs), and clinical laboratory parameters.

Data Presentation

Phase II Efficacy Data Summary

The following tables summarize the key efficacy findings from the Phase II clinical trial of **Relenopride** (NCT01523184), which informed the design of the proposed Phase III trial.

Efficacy Endpoint	Placebo (n=11)	Relenopride 10 mg (n=15)	Relenopride 20 mg (n=16)	Relenopride 30 mg (n=15)
Change in Colonic Transit (Geometric Center at 24h)	Baseline	Baseline	Baseline	Baseline
Post-treatment	Significant Acceleration	Most Effective Acceleration	Significant Acceleration	
Change in Ascending Colon Emptying (t1/2)	Baseline	Baseline	Baseline	Baseline
Post-treatment	Significant Acceleration	Most Effective Acceleration	Significant Acceleration	
Change in Stool Consistency (Bristol Stool Form Scale)	Baseline	Baseline	Baseline	Baseline
Post-treatment	Increase	Increase	Increase	

Proposed Phase III Safety and Tolerability Monitoring

Safety Parameter	Assessment Schedule
Adverse Events (AEs)	Continuously throughout the study
Serious Adverse Events (SAEs)	Continuously throughout the study
Vital Signs (Blood Pressure, Heart Rate)	Screening, Baseline, Weeks 4, 8, 12, and Follow-up
12-Lead Electrocardiogram (ECG)	Screening, Baseline, Week 12, and Follow-up
Clinical Laboratory Tests (Hematology, Chemistry, Urinalysis)	Screening, Baseline, Week 12, and Follow-up

Note: Based on Phase II data, no serious adverse events were observed with **Relenopride** treatment.

Experimental Protocols

Scintigraphic Measurement of Colonic Transit

Objective: To quantitatively assess the effect of **Relenopride** on colonic transit time.

Procedure:

- **Radiolabeling:** A standardized low-fat meal (e.g., two scrambled eggs, one slice of toast, and a glass of water) is prepared. The solid component (eggs) is radiolabeled with 0.1 mCi of ^{99m}Tc-sulfur colloid. For assessment of whole gut transit, the liquid component (water) can be labeled with ¹¹¹In-DTPA.
- **Meal Ingestion:** Following an overnight fast, the patient consumes the radiolabeled meal within 10 minutes.
- **Image Acquisition:** Anterior and posterior gamma camera images of the abdomen are acquired at 0, 2, 4, 6, 24, and 48 hours post-ingestion.
- **Data Analysis:** The geometric center (GC) of radioactivity is calculated for each time point to represent the progression of the radiolabel through the colon. The GC is a weighted average of the counts in different colonic regions (cecum-ascending, transverse, descending, and rectosigmoid).

Bristol Stool Form Scale (BSFS) and Patient Diary

Objective: To collect patient-reported data on stool consistency and other bowel habits.

Procedure:

- **Patient Training:** At the screening visit, patients are trained on how to use the BSFS chart and the electronic patient diary.
- **Daily Diary Entries:** Patients are instructed to complete the electronic diary daily, recording the following for each bowel movement:

- Time of bowel movement.
- Whether the bowel movement was spontaneous or prompted by rescue medication.
- Stool consistency using the 7-point BSFS.
- Presence and severity of straining (e.g., on a 5-point Likert scale).
- Feeling of complete evacuation (Yes/No).
- Weekly Assessments: Weekly, patients will also record the severity of abdominal bloating and discomfort.
- Data Collection: Data from the electronic diary is transmitted securely to the central study database for analysis.

Safety and Tolerability Assessment

Objective: To monitor the safety profile of **Relenopride**.

Procedure:

- Adverse Event Monitoring: At each study visit, the investigator or study nurse will query the patient about any new or worsening symptoms since the last visit. All AEs, regardless of severity or perceived relationship to the study drug, will be recorded in the electronic case report form (eCRF).
- Vital Signs: Blood pressure and heart rate will be measured in a seated position after a 5-minute rest.
- ECG Monitoring: Standard 12-lead ECGs will be performed at specified visits. Particular attention will be paid to the QT interval.
- Laboratory Tests: Blood and urine samples will be collected at specified visits for standard safety laboratory assessments.

Conclusion

This document provides a comprehensive framework for the design and execution of a Phase III clinical trial to evaluate the efficacy and safety of **Relenopride** in patients with functional constipation. The proposed study design is based on the prokinetic mechanism of action of **Relenopride**, promising Phase II data, and established regulatory and clinical best practices. The detailed protocols for key efficacy and safety assessments will ensure the generation of high-quality data to support a potential new therapeutic option for this underserved patient population.

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